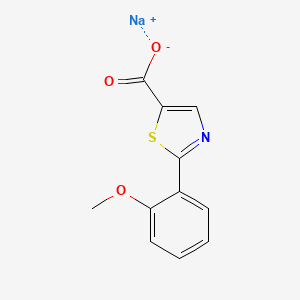

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate

Description

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Elucidation

The compound’s core structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms. The 2-methoxyphenyl substituent introduces an aromatic system with an electron-donating methoxy group (-OCH$$_3$$) at the ortho position, while the carboxylate group (-COO$$^-$$Na$$^+$$) at the 5-position confers water solubility. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{11}\text{H}8\text{NNaO}_3\text{S} $$ |

| Molecular weight | 257.24 g/mol |

| SMILES | COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-].[Na+] |

| InChIKey | YGKNOCJFHJUGBA-UHFFFAOYSA-M |

The sodium ion forms an ionic bond with the deprotonated carboxylic acid group, stabilizing the structure and enhancing solubility in polar solvents. Computational models predict a planar thiazole ring with slight distortion due to steric interactions between the methoxyphenyl and carboxylate groups.

Crystallographic Characterization and Solid-State Behavior

While single-crystal X-ray diffraction data are not explicitly reported in available literature, PubChem entries describe 2D and 3D structural depictions derived from computational optimization. The sodium ion likely coordinates with the carboxylate oxygen atoms, forming a distorted tetrahedral geometry. Powder X-ray diffraction patterns would theoretically show sharp peaks indicative of crystalline order, though amorphous regions may arise due to the bulky methoxyphenyl substituent.

Spectroscopic Profiles: NMR, IR, and Mass Spectral Analysis

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR : The methoxy group (-OCH$$_3$$) resonates as a singlet near δ 3.8–4.0 ppm. Aromatic protons on the phenyl ring appear as multiplets between δ 6.8–7.5 ppm, while the thiazole proton at the 4-position shows a downfield shift (δ 8.1–8.3 ppm) due to electron withdrawal by the carboxylate.

- $$^{13}$$C NMR : The carboxylate carbon resonates near δ 170 ppm, while the thiazole carbons appear at δ 150–160 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

- O-H stretch (carboxylate): Absent due to deprotonation.

- C=O stretch: 1630–1680 cm$$^{-1}$$.

- C-O-C (methoxy): 1250 cm$$^{-1}$$ and 1020 cm$$^{-1}$$.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show prominent peaks at:

Solubility, Stability, and Partition Coefficients

The sodium salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It remains stable at room temperature for extended periods when stored in airtight containers. The calculated partition coefficient (LogP) of 2.29 suggests moderate lipophilicity, enabling penetration through biological membranes.

| Property | Value |

|---|---|

| Water solubility | >50 mg/mL |

| LogP (predicted) | 2.29 |

| Stability | Stable at 25°C under dry air |

Properties

IUPAC Name |

sodium;2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKNOCJFHJUGBA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thioamide with α-Haloester

- Step 1: Preparation of Thioamide Intermediate

- Starting from 2-methoxyaniline or 2-methoxybenzamide derivatives, the corresponding amide can be converted to a thioamide using Lawesson’s reagent or a similar sulfurizing agent in an aprotic solvent like tetrahydrofuran (THF).

- Step 2: Cyclization with Ethyl Bromopyruvate

- The thioamide is reacted with ethyl bromopyruvate under reflux conditions to form the ethyl ester of 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate.

- Step 3: Hydrolysis to Sodium Carboxylate

- The ester is hydrolyzed using aqueous sodium hydroxide under controlled temperature to yield the sodium salt of 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate.

This method follows the modified Hantzsch procedure and BOP-mediated coupling strategies described in the literature for similar thiazole derivatives.

Data Table: Typical Reaction Conditions and Yields for Thiazole Carboxylate Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thioamide formation | Lawesson’s reagent, amide precursor | THF | Reflux or RT | ~85 | Efficient sulfurization of amide |

| Cyclocondensation | Ethyl bromopyruvate, base | Ethanol/THF | Reflux (2-4 h) | 70-80 | Forms ethyl ester of thiazole carboxylate |

| Ester hydrolysis to sodium salt | NaOH (aq), stirring | Water/ethanol | 25-50 °C | 90+ | Mild base hydrolysis to sodium carboxylate |

Research Findings and Observations

- The use of Lawesson’s reagent for thioamide formation is well-established, providing high yields and purity of intermediates, critical for subsequent cyclization.

- Cyclocondensation with α-bromoesters proceeds efficiently under mild reflux conditions, with the choice of solvent influencing yield and purity.

- Hydrolysis under basic conditions is a straightforward method for obtaining the sodium salt, with careful pH control ensuring product stability.

- Alternative methods involving lithiation and oxidation steps offer routes to thiazole carboxylic acids but are more complex and less commonly used for this specific sodium salt.

- Characterization of intermediates and final products typically involves IR, NMR, and mass spectrometry to confirm structural integrity.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate. The compound has shown promising results against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research indicates that thiazole derivatives exhibit selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that the methoxy group significantly enhances the anticancer activity of these compounds .

- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies. Compounds similar to this compound have been shown to activate apoptotic pathways in various cancer models .

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 23.30 ± 0.35 | Induces apoptosis |

| Other thiazoles | MCF-7 | Varies | Apoptosis induction |

Anticonvulsant Properties

This compound has also been investigated for its anticonvulsant properties. In preclinical models:

- Picrotoxin-Induced Convulsion Model : The compound demonstrated significant anticonvulsant effects, providing substantial protection against seizures. SAR studies revealed that modifications to the thiazole ring can enhance anticonvulsant activity .

- Comparative Efficacy : In comparative studies, certain analogues of thiazole derivatives exhibited higher efficacy than traditional anticonvulsants, suggesting potential for therapeutic development in epilepsy treatments .

Synthetic Methodologies

The synthesis of this compound can be achieved through various innovative methodologies:

Multistep Synthesis

Recent advancements in synthetic strategies have enabled efficient production of thiazole derivatives:

- Reactions with Amino Compounds : The compound can be synthesized by reacting appropriate amino compounds with thioamides and carbonyl derivatives under controlled conditions to yield high purity products .

- Nanocatalysis : Utilizing nanomaterials as catalysts has been shown to enhance yields and reduce reaction times in the synthesis of thiazole derivatives, making the process more environmentally friendly and economically viable .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Conventional synthesis | 70-80% | Requires multiple steps |

| Nanocatalysis | 90%+ | Short reaction time, eco-friendly |

Mechanism of Action

The mechanism of action of Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse pharmacological and chemical properties influenced by substituent positions, functional groups, and counterions. Below is a detailed comparison of structurally related compounds:

Structural Analogs

Functional Group and Solubility

- Sodium Carboxylates (e.g., target compound): High aqueous solubility due to ionic nature, suitable for parenteral formulations.

- Esters (e.g., ): Lipophilic, ideal for oral delivery or organic synthesis intermediates.

- Free Carboxylic Acids (e.g., ): Moderate solubility, pH-dependent ionization, often used in salt formation.

Pharmacological Relevance

- Dasatinib Intermediates (): Thiazole carboxylates with Boc-protected amino groups are critical for kinase inhibitor synthesis.

- Anticancer and Antimicrobial Potential: Substituents like halogens (Cl, Br) or trifluoromethyl () enhance bioactivity by modulating electron distribution and binding affinity .

Crystallographic and Physical Properties

- Crystal Packing: Hydrogen bonding (N–H⋯N, C–H⋯O) and ionic interactions (Na⁺) influence stability. Bulky groups (e.g., diphenylamino in ) disrupt packing efficiency .

- Thermal Stability : Sodium salts generally exhibit higher melting points compared to esters due to ionic lattice energy.

Biological Activity

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈NNaO₃S

- Molecular Weight : 257.25 g/mol

- Structural Features : The compound features a thiazole ring, a methoxyphenyl substituent, and a carboxylate group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole moiety can modulate enzyme activity and interfere with cellular processes. Specifically, the compound may inhibit key enzymes involved in metabolic pathways, leading to altered cell proliferation and survival rates in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 11.29 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound could serve as a potential antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 25 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

- Inhibition of HSET : A study highlighted the compound's ability to inhibit HSET (KIFC1), a mitotic kinesin critical for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

- Antiglycation Activity : Another investigation focused on the compound's antiglycation properties, suggesting its utility in managing diabetes-related complications by inhibiting the formation of advanced glycation end-products (AGEs).

- Comparative Studies : Comparative studies with similar thiazole derivatives revealed that modifications in the thiazole structure significantly affect biological activity, emphasizing the importance of structural optimization for enhancing therapeutic efficacy .

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Thiazole Derivatives

| Parameter | Value (Example) | Technique | Reference |

|---|---|---|---|

| Space group | P1 (triclinic) | SCXRD | |

| Unit cell dimensions | a = 6.8957 Å, b = 10.2716 Å | SHELX refinement | |

| Residual factor (R) | 0.058 | SHELXL |

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Mitigation Method | Purity Achieved |

|---|---|---|

| Ethyl ester precursor | SPE (C18 cartridge) | >99% |

| Incomplete hydrolysis products | Prolonged reflux in NaOH | >98% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.